2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a quinoline core, a pyrrolidine sulfonyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline derivative can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts .
The pyrrolidine sulfonyl group can be introduced via sulfonylation reactions, where pyrrolidine is reacted with sulfonyl chlorides under basic conditions . The final step involves the formation of the sulfanyl linkage and the acetamide group through nucleophilic substitution reactions, where thiols and amines react with appropriate electrophiles .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product .
Types of Reactions:
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives and desulfonylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The quinoline core may intercalate with DNA, affecting replication and transcription processes . The sulfonyl and sulfanyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and have well-known antimalarial properties.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol have similar structural features and are used in medicinal chemistry.
Uniqueness: 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide is unique due to the combination of its structural elements, which may confer distinct biological activities and chemical reactivity compared to other quinoline or pyrrolidine derivatives .
Properties
Molecular Formula |
C23H25N3O3S2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H25N3O3S2/c1-16-5-7-18(8-6-16)24-22(27)15-30-23-13-17(2)20-14-19(9-10-21(20)25-23)31(28,29)26-11-3-4-12-26/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,24,27) |
InChI Key |
KWHJZNJTIVOVRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)C(=C2)C |
Origin of Product |
United States |
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